

# Benzofuran-3-carbaldehyde CAS number and molecular weight

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## Compound of Interest

Compound Name: *Benzofuran-3-carbaldehyde*

Cat. No.: *B161172*

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## An In-depth Technical Guide to Benzofuran-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and biological relevance of **Benzofuran-3-carbaldehyde**, a key heterocyclic compound with significant potential in medicinal chemistry and materials science.

## Core Chemical and Physical Properties

**Benzofuran-3-carbaldehyde**, a derivative of the benzofuran scaffold, is a solid organic compound. Its fundamental properties are summarized below for easy reference.

Property	Value	Citation(s)
CAS Number	4687-25-6	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>9</sub> H <sub>6</sub> O <sub>2</sub>	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	146.14 g/mol	<a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Alternate Value	146.15 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Appearance	Light brown to orange solid	<a href="#">[4]</a>
IUPAC Name	1-benzofuran-3-carbaldehyde	<a href="#">[1]</a> <a href="#">[5]</a>
Synonyms	3-Benzofurancarboxaldehyde, Benzofuran-3-carboxaldehyde	<a href="#">[2]</a> <a href="#">[5]</a>

## Synthesis Protocol: Vilsmeier-Haack Formylation of Benzofuran

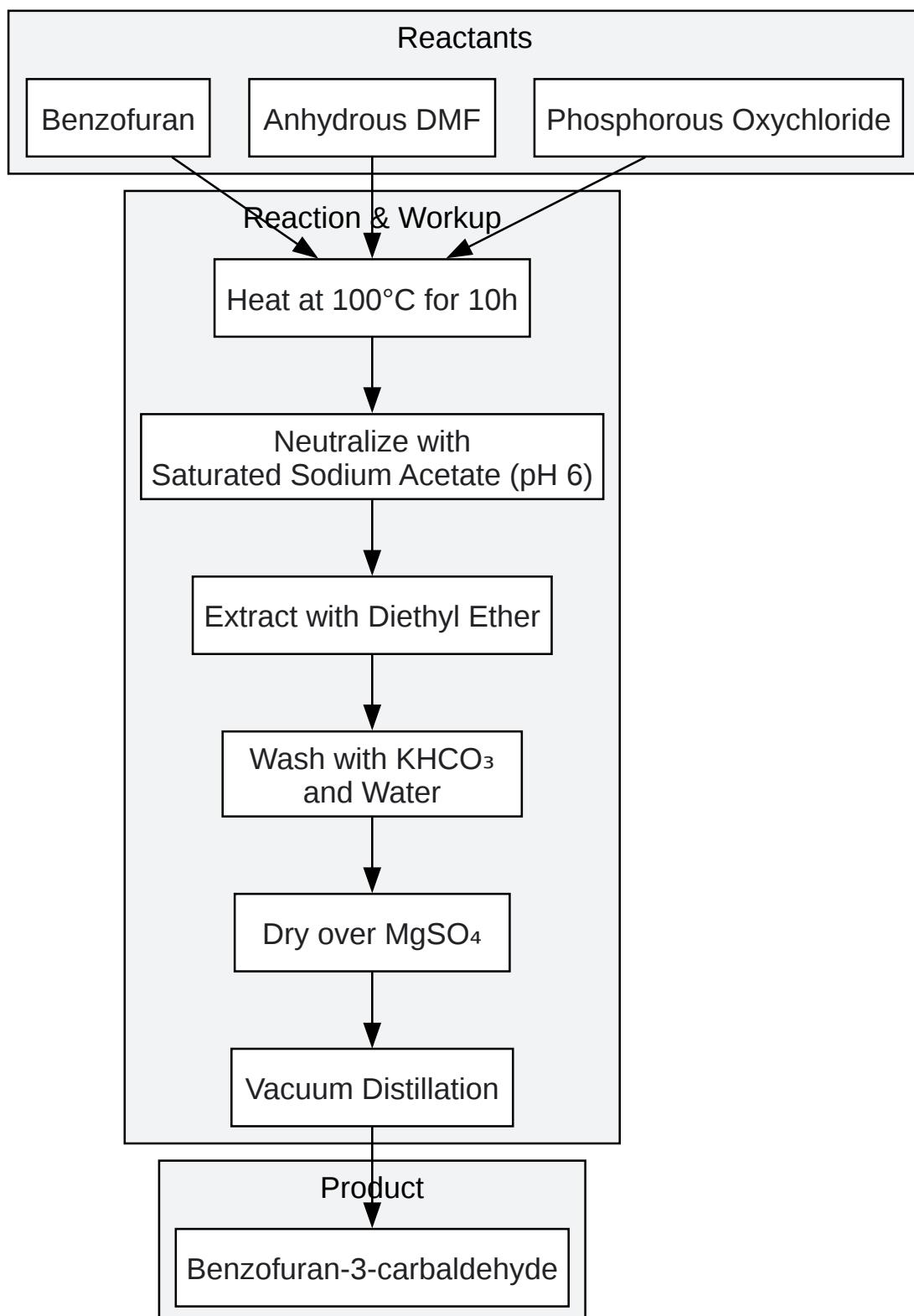
A common and effective method for the synthesis of **Benzofuran-3-carbaldehyde** is the Vilsmeier-Haack reaction, which involves the formylation of an activated aromatic ring. The following protocol is based on established procedures.[\[1\]](#)

### Materials:

- Benzofuran
- Anhydrous Dimethylformamide (DMF)
- Phosphorous oxychloride (POCl<sub>3</sub>)
- Diethyl ether (Et<sub>2</sub>O)
- Saturated sodium acetate solution
- Saturated potassium bicarbonate (KHCO<sub>3</sub>) solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

## Procedure:

- In a suitable reaction vessel, dissolve benzofuran (0.78 mol) in anhydrous dimethylformamide (2.05 mol).
- With gentle warming, add phosphorous oxychloride (0.86 mol) in small portions to the solution.
- Heat the reaction mixture to 100°C for 10 hours.
- Cool the mixture to room temperature.
- For a more complete reaction, an extra portion of dimethylformamide (0.68 mol) and phosphorous oxychloride (0.26 mol) can be added, followed by heating for an additional 10 hours.
- After cooling, neutralize the reaction mixture by adding a saturated aqueous solution of sodium acetate until the pH reaches 6.
- Extract the organic compounds with diethyl ether (3 x 100 mL).
- Wash the combined organic layers with a saturated potassium bicarbonate solution (3 x 50 mL) and then with water (100 mL).
- Dry the organic layer over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure.
- Purify the residue by vacuum distillation to yield **Benzofuran-3-carbaldehyde**.

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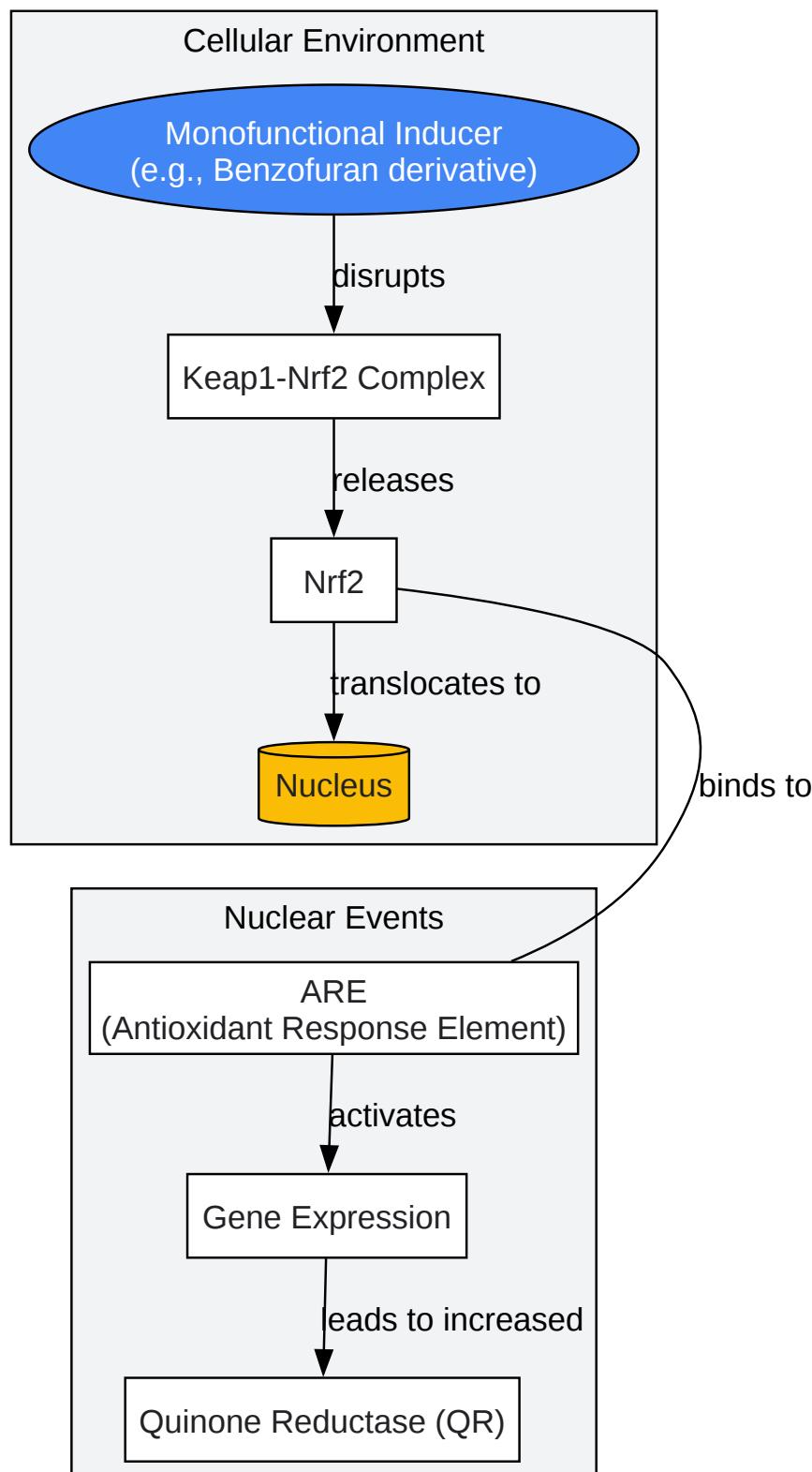
Synthesis workflow for **Benzofuran-3-carbaldehyde**.

## Biological Significance and Potential Applications

The benzofuran scaffold is a core structure in numerous natural and synthetic compounds with a wide array of biological activities.<sup>[3][7][8]</sup> These activities include anticancer, antiviral, antifungal, antioxidant, and anti-inflammatory properties.<sup>[3][7][9]</sup>

While specific signaling pathways for **Benzofuran-3-carbaldehyde** are not extensively documented, related phenolic derivatives have been identified as potent inducers of quinone reductase (QR).<sup>[10]</sup> QR is a phase II detoxification enzyme that plays a crucial role in cellular protection against carcinogens and oxidative stress.<sup>[11][12]</sup> The induction of QR is considered a key biomarker for cancer chemoprevention.<sup>[11]</sup>

The mechanism of QR induction by monofunctional inducers typically involves the activation of the Antioxidant Response Element (ARE) through the Keap1-Nrf2 pathway.<sup>[11]</sup>



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Generalized Keap1-Nrf2 pathway for QR induction.

The potential of **Benzofuran-3-carbaldehyde** and its derivatives as precursors for novel therapeutic agents continues to be an active area of research, particularly in the development of new anticancer and antimicrobial drugs.[9][13]

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- To cite this document: BenchChem. [Benzofuran-3-carbaldehyde CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b161172#benzofuran-3-carbaldehyde-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b161172#benzofuran-3-carbaldehyde-cas-number-and-molecular-weight)

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